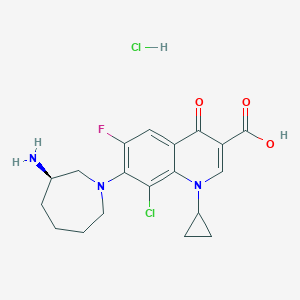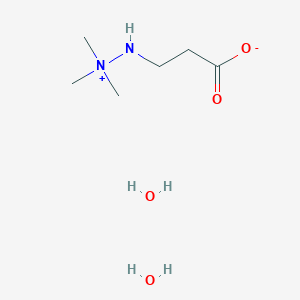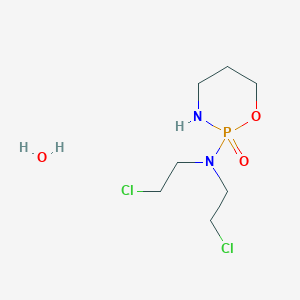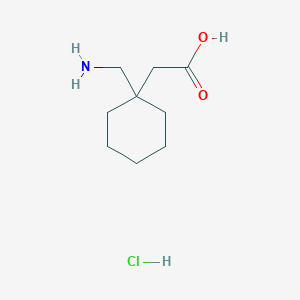
Chlorhydrate de terazosine dihydraté
Vue d'ensemble
Description
Terazosin hydrochloride dihydrate is a quinazoline derivative and a competitive and orally active alpha-1-adrenoceptor antagonist. It is commonly used in the treatment of benign prostatic hyperplasia and hypertension. The compound works by relaxing blood vessels and the opening of the bladder, which helps to improve urine flow and reduce blood pressure .
Applications De Recherche Scientifique
Terazosin hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a standard compound in analytical chemistry for the development of new analytical methods.
Biology: Terazosin is employed in studies investigating the role of alpha-1-adrenoceptors in various biological processes.
Medicine: It is extensively studied for its therapeutic potential in treating benign prostatic hyperplasia and hypertension.
Mécanisme D'action
Target of Action
Terazosin hydrochloride dihydrate is a quinazoline derivative and a competitive, orally active α1-adrenoceptor antagonist . The primary targets of this compound are the α1-adrenoceptors . These receptors are abundant in the smooth muscle of blood vessels and the prostate .
Mode of Action
Terazosin hydrochloride dihydrate works by blocking adrenaline’s action on α1-adrenoceptors . This blockade results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The inhibition of α1-adrenoceptors by terazosin hydrochloride dihydrate leads to a decrease in arterial tone . This results in the relaxation of smooth muscle in blood vessels, which can lower blood pressure . In the prostate, the relaxation of smooth muscle improves urinary flow .
Pharmacokinetics
Terazosin hydrochloride dihydrate is rapidly and completely absorbed . It undergoes minimal first-pass metabolism in the liver . The compound is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The elimination half-life of terazosin hydrochloride dihydrate is approximately 12 hours .
Result of Action
The action of terazosin hydrochloride dihydrate leads to a decrease in blood pressure and an improvement in urinary flow . This is due to the relaxation of smooth muscle in blood vessels and the prostate, respectively . These effects make terazosin hydrochloride dihydrate useful in the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension .
Analyse Biochimique
Biochemical Properties
Terazosin hydrochloride dihydrate interacts with alpha-1 adrenergic receptors, which are proteins located on the surface of smooth muscle cells in blood vessels and the prostate . By blocking these receptors, terazosin hydrochloride dihydrate inhibits the action of adrenaline, leading to the relaxation of these muscles .
Cellular Effects
In terms of cellular effects, terazosin hydrochloride dihydrate influences cell function by causing relaxation of smooth muscle cells in blood vessels and the prostate . This relaxation improves blood flow and eases the process of urination, particularly in men with benign prostatic hyperplasia .
Molecular Mechanism
The molecular mechanism of action of terazosin hydrochloride dihydrate involves its binding to alpha-1 adrenergic receptors . This binding blocks the action of adrenaline on these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This mechanism helps lower blood pressure and improve urinary flow .
Temporal Effects in Laboratory Settings
In laboratory settings, terazosin hydrochloride dihydrate has been shown to have an extended duration of action relative to other similar compounds . It has also been used to probe apoptosis and the rate of DNA synthesis in cultured human prostate cancer cells .
Dosage Effects in Animal Models
In animal models, terazosin hydrochloride dihydrate has been shown to suppress acetaminophen-induced acute liver injury . The effects of the compound varied with different dosages, with significant improvements in liver function observed at a dosage of 0.5 mg/kg .
Metabolic Pathways
The majority of terazosin is metabolized in the liver . The metabolites recovered include 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terazosin hydrochloride dihydrate involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming terazosin .
Industrial Production Methods: In industrial settings, the preparation of terazosin hydrochloride dihydrate typically follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Terazosin hydrochloride dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve moderate temperatures and the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of terazosin .
Comparaison Avec Des Composés Similaires
Tamsulosin: Another alpha-1-adrenoceptor antagonist used to treat benign prostatic hyperplasia.
Doxazosin: Similar in function, used for both hypertension and benign prostatic hyperplasia.
Prazosin: Also an alpha-1-adrenoceptor antagonist, primarily used for hypertension.
Uniqueness of Terazosin: Terazosin hydrochloride dihydrate is unique due to its specific structural features, such as the presence of a tetrahydrofuran unit at the amide linkage, which distinguishes it from other similar compounds like prazosin that contain a furan unit. This structural difference contributes to its extended duration of action compared to prazosin .
Propriétés
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNOTLRCUQCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70024-40-7 | |
| Record name | Terazosin monohydrochloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70024-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














